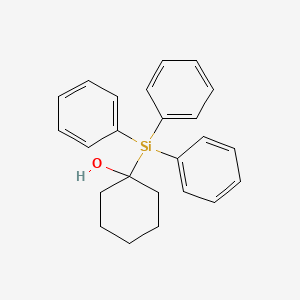

1-(Triphenylsilyl)cyclohexanol

Beschreibung

1-(Triphenylsilyl)cyclohexanol is a silane-substituted cyclohexanol derivative characterized by a bulky triphenylsilyl group (-SiPh₃) attached to the cyclohexanol ring. This structural modification significantly alters its physical, chemical, and biological properties compared to unsubstituted cyclohexanol. The triphenylsilyl group enhances steric hindrance, influencing conformational stability and reactivity, making it valuable in synthetic chemistry and materials science.

Eigenschaften

Molekularformel |

C24H26OSi |

|---|---|

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

1-triphenylsilylcyclohexan-1-ol |

InChI |

InChI=1S/C24H26OSi/c25-24(19-11-4-12-20-24)26(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18,25H,4,11-12,19-20H2 |

InChI-Schlüssel |

GJSSIICRXIGGBM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)(O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Triphenylsilyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with triphenylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods:

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(Triphenylsilyl)cyclohexanol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu dem entsprechenden Keton oxidiert werden.

Reduktion: Die Verbindung kann reduziert werden, um Cyclohexanderivate zu erhalten.

Substitution: Die Triphenylsilylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Chromtrioxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Katalytische Hydrierung oder Metallhydride wie Lithiumaluminiumhydrid sind üblich.

Substitution: Reagenzien wie Halogene oder organometallische Verbindungen können Substitutionsreaktionen erleichtern.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Cyclohexanon, Cyclohexanderivate und verschiedene substituierte Cyclohexanolverbindungen .

Wissenschaftliche Forschungsanwendungen

1-(Triphenylsilyl)cyclohexanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese komplexer organischer Moleküle und als Schutzgruppe für Alkohole verwendet.

Biologie: Die Derivate der Verbindung werden auf ihre möglichen biologischen Aktivitäten untersucht.

Medizin: Die Forschung zu seiner potenziellen Verwendung in der Arzneimittelentwicklung ist im Gange.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Mechanismus, durch den this compound seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit verschiedenen molekularen Zielstrukturen. Die Triphenylsilylgruppe kann reaktive Zwischenprodukte stabilisieren und so bestimmte chemische Umwandlungen erleichtern. Die Hydroxylgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen und so die Reaktivität und Eigenschaften der Verbindung beeinflussen .

Ähnliche Verbindungen:

Triphenylmethylcyclohexanol: Ähnliche Struktur, jedoch mit einer Triphenylmethylgruppe anstelle einer Triphenylsilylgruppe.

Cyclohexanol: Fehlt die Triphenylsilylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.

Triphenylsilylderivate: Andere Verbindungen mit der Triphenylsilylgruppe, die an verschiedene funktionelle Gruppen gebunden ist

Einzigartigkeit: this compound ist aufgrund des Vorhandenseins der Triphenylsilylgruppe einzigartig, die im Vergleich zu anderen Cyclohexanol-Derivaten besondere chemische Eigenschaften und Reaktivität verleiht. Dies macht es in bestimmten synthetischen Anwendungen und Forschungszusammenhängen wertvoll .

Wirkmechanismus

The mechanism by which 1-(Triphenylsilyl)cyclohexanol exerts its effects involves interactions with various molecular targets. The triphenylsilyl group can stabilize reactive intermediates, facilitating specific chemical transformations. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Vergleich Mit ähnlichen Verbindungen

1-Phenylcyclohexanol

- Structure : A phenyl group replaces the hydroxyl’s adjacent hydrogen.

- Conformational Stability: The phenyl group introduces axial-equatorial equilibrium bias due to steric and electronic effects. Studies on 1-methylcyclohexanol analogs suggest bulky substituents favor equatorial positions to minimize 1,3-diaxial interactions .

- Molecular Weight: 176.25 g/mol (vs. ~330 g/mol for 1-(triphenylsilyl)cyclohexanol) .

1-(Trimethylsilylethynyl)cyclohexanol

- Structure : A trimethylsilyl-ethynyl group (-C≡C-SiMe₃) is attached.

- Applications : Used in click chemistry and polymer synthesis. The ethynyl group enables crosslinking, while the silyl moiety enhances thermal stability .

- Molecular Weight : 196.36 g/mol, significantly lighter than the triphenylsilyl analog due to smaller substituents .

1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol

- Structure: A cyano-methoxyphenyl group is appended.

- Role in Synthesis: Intermediate in venlafaxine (antidepressant) production. The electron-withdrawing cyano group facilitates reductive amination .

- Key Data: Molecular formula C₁₅H₁₉NO₂; molecular weight 245.32 g/mol .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound* | ~330 | N/A | -SiPh₃, -OH | Polymer stabilizers, catalysts |

| 1-Phenylcyclohexanol | 176.25 | 463.2 K (190°C) | -Ph, -OH | Solvent, organic synthesis |

| 1-(Trimethylsilylethynyl)cyclohexanol | 196.36 | N/A | -C≡C-SiMe₃, -OH | Click chemistry, materials |

| 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | 245.32 | N/A | -CN, -OCH₃, -OH | Pharmaceutical intermediates |

*Estimated based on analogous compounds.

Analytical Challenges

- Mass Spectrometry: Cyclohexanol derivatives often exhibit similar fragmentation patterns, complicating identification. For instance, 1-phenylcyclohexanol and this compound may show overlapping ions unless high-resolution MS is employed .

Biologische Aktivität

1-(Triphenylsilyl)cyclohexanol is an organic compound characterized by the presence of a cyclohexanol moiety linked to a triphenylsilyl group. Its molecular formula is C24H26OSi, and it has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C24H26OSi

- Molecular Weight: 358.5 g/mol

- IUPAC Name: 1-triphenylsilylcyclohexan-1-ol

- Canonical SMILES: C1CCC(CC1)(O)Si(C3=CC=CC=C3)C4=CC=CC=C4

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C24H26OSi |

| Molecular Weight | 358.5 g/mol |

| IUPAC Name | 1-triphenylsilylcyclohexan-1-ol |

| InChI Key | GJSSIICRXIGGBM-UHFFFAOYSA-N |

The biological activity of this compound can be attributed to its structural features that allow it to interact with various molecular targets. The triphenylsilyl group enhances the stability of reactive intermediates, which may facilitate specific chemical transformations. The hydroxyl group can engage in hydrogen bonding, influencing the compound's reactivity and biological interactions.

Biological Activity and Applications

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antioxidant Activity: Some studies suggest that compounds with similar structures can scavenge free radicals, potentially reducing oxidative stress in biological systems.

- Antimicrobial Properties: Preliminary investigations have shown that certain derivatives may possess antimicrobial activity against various pathogens.

- Pharmacological Potential: The compound is being explored for its potential use in drug development, particularly as a precursor for synthesizing biologically active molecules.

Case Studies and Research Findings

-

Antioxidant Studies:

A study evaluating the antioxidant properties of silylated compounds found that modifications to the silyl group can enhance radical-scavenging activity. This suggests potential applications in preventing oxidative damage in cells. -

Antimicrobial Activity:

Research published in medicinal chemistry journals has indicated that certain silyl compounds exhibit significant antimicrobial effects against Gram-positive and Gram-negative bacteria. These findings open avenues for developing new antibacterial agents based on the structure of this compound. -

Drug Development:

Ongoing research is focusing on the synthesis of analogs of this compound to evaluate their efficacy in targeting specific enzymes or receptors involved in disease pathways, such as cancer or inflammatory diseases.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1-(Triphenylmethyl)cyclohexanol | Triphenylmethyl group | Moderate antioxidant activity |

| Cyclohexanol | Simple alcohol | Limited biological activity |

| Triphenylsilyl derivatives | Various functional groups | Diverse biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.